2-{[(2-fluorophenyl)methyl]sulfanyl}-3-[2-(1H-indol-3-yl)ethyl]-3,4-dihydropteridin-4-one
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Overview
Description
2-{[(2-fluorophenyl)methyl]sulfanyl}-3-[2-(1H-indol-3-yl)ethyl]-3,4-dihydropteridin-4-one is a complex organic compound that features a combination of fluorophenyl, indole, and pteridinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-[2-(1H-indol-3-yl)ethyl]-3,4-dihydropteridin-4-one typically involves multiple steps, starting with the preparation of the indole and pteridinone intermediates. The key steps include:
Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Preparation of the Pteridinone Core: This involves the cyclization of appropriate precursors, such as aminopyrimidines, under basic conditions.
Coupling Reactions: The final step involves coupling the indole intermediate with the pteridinone core using a suitable sulfanylating agent, such as thiophenol, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pteridinone core using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of dihydropteridinone derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology
In biological research, it is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine
The compound shows promise in medicinal chemistry for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, it is used in the synthesis of advanced materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-[2-(1H-indol-3-yl)ethyl]-3,4-dihydropteridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, while the pteridinone core can modulate enzyme activity. The fluorophenyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-[2-(1H-indol-3-yl)ethyl]-3,4-dihydropteridin-4-one
- 2-{[(2-bromophenyl)methyl]sulfanyl}-3-[2-(1H-indol-3-yl)ethyl]-3,4-dihydropteridin-4-one
Uniqueness
The presence of the fluorophenyl group in 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-[2-(1H-indol-3-yl)ethyl]-3,4-dihydropteridin-4-one imparts unique properties such as increased lipophilicity and enhanced binding affinity to biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-3-[2-(1H-indol-3-yl)ethyl]pteridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5OS/c24-18-7-3-1-5-16(18)14-31-23-28-21-20(25-10-11-26-21)22(30)29(23)12-9-15-13-27-19-8-4-2-6-17(15)19/h1-8,10-11,13,27H,9,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENQVPNJBSNZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=NC=CN=C3C(=O)N2CCC4=CNC5=CC=CC=C54)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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